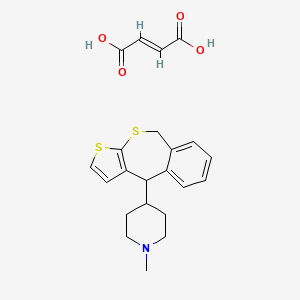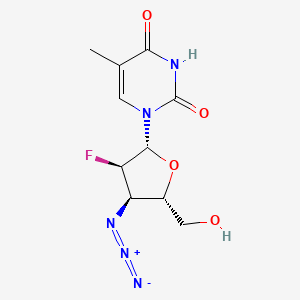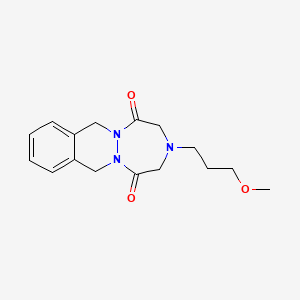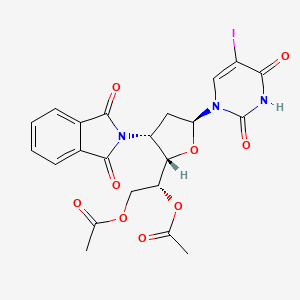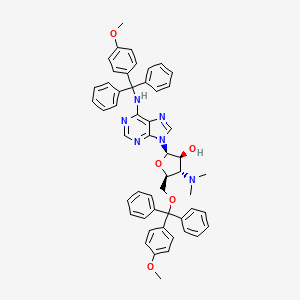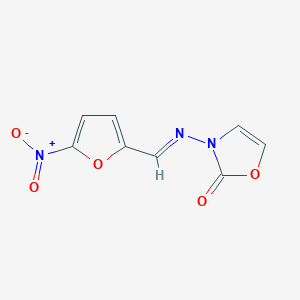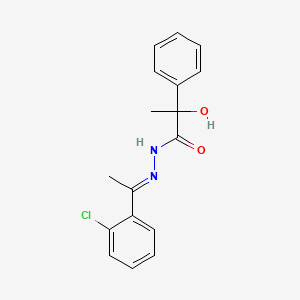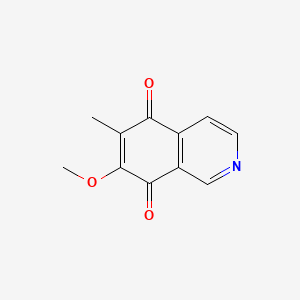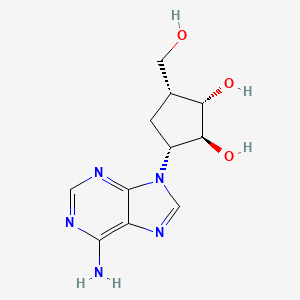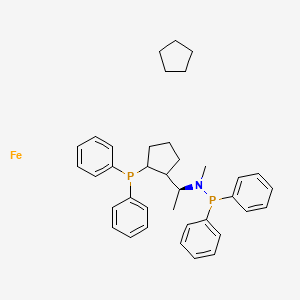
cyclopentane;(1S)-N-diphenylphosphanyl-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane;(1S)-N-diphenylphosphanyl-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron is a complex organometallic compound. Organometallic compounds are characterized by the presence of a metal atom bonded to organic ligands. This particular compound features iron as the central metal atom, coordinated with phosphanyl and cyclopentyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;(1S)-N-diphenylphosphanyl-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron typically involves the coordination of iron with the respective ligands. The process may include:
Ligand Preparation: Synthesis of the phosphanyl and cyclopentyl ligands.
Coordination Reaction: Combining the ligands with an iron precursor under controlled conditions, such as specific temperature and pressure.
Purification: Isolation and purification of the final product using techniques like crystallization or chromatography.
Industrial Production Methods
Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized for yield and purity, and the process is monitored using advanced analytical techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where the iron center is oxidized.
Reduction: Reduction reactions may involve the reduction of the iron center or the ligands.
Substitution: Ligand substitution reactions can occur, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, or other oxidizing agents.
Reducing Agents: Hydrogen gas, sodium borohydride, or other reducing agents.
Solvents: Organic solvents like toluene, dichloromethane, or ethanol.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield iron oxides, while substitution reactions may produce new organometallic complexes.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may be used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Synthesis: It can be a precursor for synthesizing other organometallic compounds.
Biology
Biochemical Studies: The compound may be used to study metal-ligand interactions in biological systems.
Medicine
Drug Development:
Industry
Material Science: Applications in developing new materials with unique properties, such as magnetic or electronic materials.
Mécanisme D'action
The mechanism of action involves the interaction of the iron center with the ligands, leading to various chemical transformations. The molecular targets and pathways depend on the specific application, such as catalysis or drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopentadienyliron dicarbonyl dimer
- Iron pentacarbonyl
- Ferrocene
Uniqueness
Cyclopentane;(1S)-N-diphenylphosphanyl-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron is unique due to its specific ligand structure, which may impart distinct reactivity and properties compared to other iron-based organometallic compounds.
Propriétés
Formule moléculaire |
C37H45FeNP2 |
|---|---|
Poids moléculaire |
621.6 g/mol |
Nom IUPAC |
cyclopentane;(1S)-N-diphenylphosphanyl-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron |
InChI |
InChI=1S/C32H35NP2.C5H10.Fe/c1-26(33(2)35(29-20-11-5-12-21-29)30-22-13-6-14-23-30)31-24-15-25-32(31)34(27-16-7-3-8-17-27)28-18-9-4-10-19-28;1-2-4-5-3-1;/h3-14,16-23,26,31-32H,15,24-25H2,1-2H3;1-5H2;/t26-,31?,32?;;/m0../s1 |
Clé InChI |
AEEJPQSNIIFGAZ-DMAOYICYSA-N |
SMILES isomérique |
C[C@@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.[Fe] |
SMILES canonique |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


